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molecular formula C13H22N2O B8282934 N1-ethyl-N1-(2-methoxy-benzyl)-propan-1,3-diamine

N1-ethyl-N1-(2-methoxy-benzyl)-propan-1,3-diamine

Cat. No. B8282934
M. Wt: 222.33 g/mol
InChI Key: HMEPGDBHKNTYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589219B2

Procedure details

To a solution of {3-[ethyl-(2-methoxy-benzyl)-amino]-propyl}-carbamic benzyl ester acid (1.4 g; 3.9 mmol) in 15 ml of glacial CH3COOH, 3.5 ml of a 33% solution of HBr in CH3COOH was added cautiously. It was left in agitation for 2 h, then the hydrobromate was precipitated with 100 ml of diethyl ether. The white solid formed was solubilised in H2O, basified with NaOH 2N and extracted with CHCl3 (5×20 ml). The anhydrified organic phase was evaporated in a vacuum to give 0.87 g of the compound XI as pure transparent oil on TLC (eluant CHCl3/MeOH/NH4OH 9.0:1.0:0.1); quantity yield; 1H NMR (free base; CDCl3) δ: 1.07 (t, 3H), 1.50 (s enlarged, 2H exchangeable with D2O), 1.57-1.71 (m, 2H), 2.55 (q, 4H), 2.73 (t, 2H), 3.60 (s, 2H), 3.84 (s, 3H), 6.83-6.99 (m, 2H), 7.19-7.44 (m, 2H).
Name
{3-[ethyl-(2-methoxy-benzyl)-amino]-propyl}-carbamic benzyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][CH2:13][N:14]([CH2:24][CH3:25])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23])C1C=CC=CC=1.Br.[OH-].[Na+]>CC(O)=O.O>[CH2:24]([N:14]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23])[CH2:13][CH2:12][CH2:11][NH2:10])[CH3:25] |f:2.3|

Inputs

Step One
Name
{3-[ethyl-(2-methoxy-benzyl)-amino]-propyl}-carbamic benzyl ester
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCCN(CC1=C(C=CC=C1)OC)CC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrobromate was precipitated with 100 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The white solid formed
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (5×20 ml)
CUSTOM
Type
CUSTOM
Details
The anhydrified organic phase was evaporated in a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CCCN)CC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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